molecular formula C17H20ClN3O3S2 B2399566 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide CAS No. 1207048-55-2

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide

Cat. No.: B2399566
CAS No.: 1207048-55-2
M. Wt: 413.94
InChI Key: WKEFRSQXHDKISB-UHFFFAOYSA-N
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Description

This compound (CAS: 1207048-55-2) is a sulfonamide-carboxamide hybrid featuring a thiophene core linked to a 3-chlorophenyl-substituted piperazine moiety via a sulfonyl bridge. Its molecular formula is C₁₇H₂₀ClN₃O₃S₂, with a molecular weight of 413.94 g/mol ().

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(6-11-25-16)26(23,24)21-9-7-20(8-10-21)14-5-3-4-13(18)12-14/h3-6,11-12H,2,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEFRSQXHDKISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities with related compounds:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound () C₁₇H₂₀ClN₃O₃S₂ 413.94 Thiophene-2-carboxamide, sulfonyl-piperazine, 3-chlorophenyl Central thiophene core; N-ethyl substitution on carboxamide
Compound 14 () C₂₄H₂₇ClN₄O₃ 471.95 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-chlorophenyl-piperazine, propyl linker Spirocyclic dione system; propyl spacer between piperazine and dione
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () C₁₃H₁₈ClN₃O 283.76 Piperazine-carboxamide, 4-chlorophenyl Positional isomer (4-Cl vs. 3-Cl); simpler carboxamide-piperazine scaffold
Compound P2 (Patent, ) C₁₆H₁₄ClF₃N₄O₂S₂ 463.89 Pyridine-2-carboxamide, ethylsulfonyl, 4-chlorophenyl, trifluoromethyl-thiadiazole Pyridine core; trifluoromethyl-thiadiazole substitution
BJ10282 () C₁₉H₁₉ClN₄O₂S 402.90 Thiophene-oxadiazole, acetamide, 2-chlorophenyl Oxadiazole-thiophene hybrid; acetamide linker to piperidine

Key Observations

Piperazine Substitution: The target compound shares the 3-chlorophenyl-piperazine motif with Compound 14 () and impurity 1-(3-Chlorophenyl)piperazine (). In contrast, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () uses a 4-chlorophenyl group, a positional isomer that may alter receptor selectivity or metabolic stability.

Core Heterocycles :

  • The thiophene core in the target compound differs from the pyridine in Compound P2 () and the spirocyclic dione in Compound 14 (). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to pyridine’s electron-deficient system.

Sulfonyl vs. Sulfonyl/Sulfur Derivatives :

  • The sulfonyl bridge in the target compound contrasts with the ethylsulfonyl group in Compound P2 (). Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to thioether or hydroxyl derivatives like impurity 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol ().

Carboxamide Variations :

  • The N-ethyl substitution on the carboxamide in the target compound is distinct from the N-methyl group in Compound P2 () and the acetamide in BJ10282 (). Larger alkyl groups (e.g., ethyl) may increase lipophilicity and affect pharmacokinetics.

Biological Activity

The compound 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, examining its interactions, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S, with a molecular weight of approximately 373.9 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It shows strong inhibition of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and certain infections .

Binding Affinity

Docking studies have revealed that the compound interacts effectively with various amino acids, indicating potential for binding to biological targets such as bovine serum albumin (BSA). This interaction suggests that the compound could be further explored for its pharmacokinetic properties .

Case Studies

  • Anticancer Activity : In a study involving synthesized derivatives of piperazine, compounds were found to possess anticancer properties, inhibiting tumor growth in vitro .
  • Anti-inflammatory Effects : The sulfonamide group in the compound has been associated with anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
Compound AModerateStrongYes
Compound BStrongModerateYes
This compoundModerate to StrongStrongYes

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